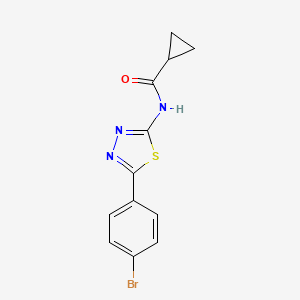

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

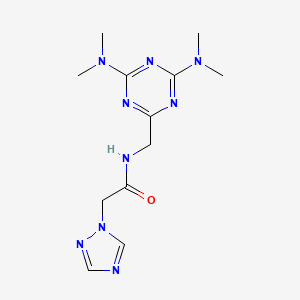

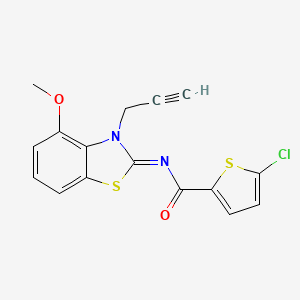

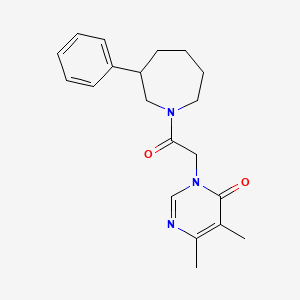

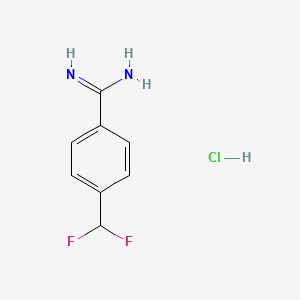

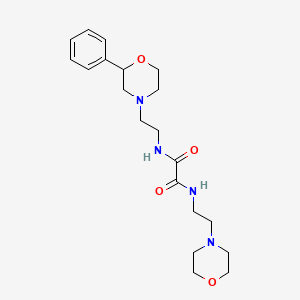

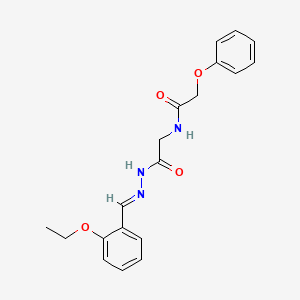

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, bromophenyl group, cyclopropane ring, and carboxamide group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the bromine atom in the bromophenyl group could potentially be replaced in a substitution reaction. The carboxamide group could participate in various reactions involving the carbonyl group or the amide nitrogen .Applications De Recherche Scientifique

Subheading: Quantum Theory and Noncovalent Interactions in Thiadiazole Derivatives

The compound N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is closely related to a class of adamantane-1,3,4-thiadiazole hybrid derivatives, which have been synthesized and analyzed for their crystal structures and intermolecular interactions. The study of these structures, particularly with halogen substitutions, provides valuable insights into the orientation of the amino group and the strength of various noncovalent interactions, including N–H⋯N hydrogen bonds. Such interactions are critical for the stabilization of crystal structures and are quantitatively analyzed using methods like the quantum theory of atoms-in-molecules (QTAIM) approach and Hirshfeld surface analysis (El-Emam et al., 2020).

Biological Activity and Pharmacological Potential

Subheading: Antimicrobial and Antituberculosis Activities

Compounds structurally related to N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide have demonstrated significant antimicrobial properties. For instance, derivatives synthesized from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide have shown promising antibacterial and antifungal activities, including potent activity against Mycobacterium tuberculosis, a critical target in tuberculosis treatment. These findings highlight the potential of thiadiazole derivatives in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Subheading: Anticancer Properties and Synthesis Approaches

Thiadiazole derivatives have also been noted for their anticancer activities. A novel series of thiadiazole compounds incorporating thiazole moieties have been synthesized and evaluated as potent anticancer agents, showing significant in vitro activity against cancer cell lines. These studies not only underscore the anticancer potential of these compounds but also provide valuable insights into the structure–activity relationships essential for designing more effective anticancer drugs (Gomha et al., 2017).

Subheading: Molecular Docking and ADMET Predictions

The synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups has led to novel compounds with significant anticancer activity. Molecular docking studies further suggest probable mechanisms of action for these compounds. Additionally, computational studies predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties indicate these compounds' good oral drug-like behavior, emphasizing their potential as therapeutic agents (Tiwari et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3OS/c13-9-5-3-8(4-6-9)11-15-16-12(18-11)14-10(17)7-1-2-7/h3-7H,1-2H2,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQFVVDWELPPOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2,6-dichlorophenyl)methoxy]pyridine-4-carboximidamide](/img/structure/B2470962.png)

![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B2470964.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2470971.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2470975.png)

![Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2470977.png)